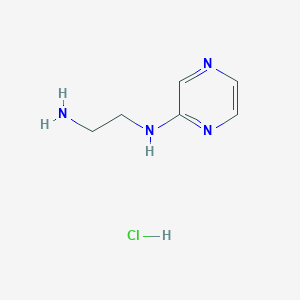

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

Description

Properties

IUPAC Name |

N'-pyrazin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c7-1-2-9-6-5-8-3-4-10-6;/h3-5H,1-2,7H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSMQQWEMLKQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

This guide provides a comprehensive overview of the , a key intermediate for researchers in drug discovery and materials science. The methodologies detailed herein are designed to be robust and reproducible, with a focus on the underlying chemical principles and self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: Strategic Importance of Pyrazine Derivatives

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules with specific biological targets. N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride serves as a versatile building block, incorporating both the aromatic pyrazine moiety and a reactive ethylenediamine chain. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a wide range of synthetic transformations and biological screening protocols.

This document provides a detailed protocol for its synthesis via a nucleophilic aromatic substitution (SNAr) reaction, followed by a comprehensive guide to its structural elucidation and purity assessment using modern analytical techniques.

Synthesis of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

The synthesis is a two-step process: the formation of the free base, N1-(Pyrazin-2-yl)ethane-1,2-diamine, followed by its conversion to the hydrochloride salt.

Synthesis Workflow

A Deep Dive into the Spectroscopic Characterization of N1-(Pyrazin-2-yl)ethane-1,2-diamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N1-(Pyrazin-2-yl)ethane-1,2-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily owing to the versatile chemical functionalities offered by its pyrazine ring and the flexible ethylenediamine chain. The pyrazine core is a key pharmacophore in numerous FDA-approved drugs.[1] A thorough understanding of its molecular structure is paramount for its application and development. This guide provides a comprehensive analysis of the expected spectroscopic characteristics of N1-(Pyrazin-2-yl)ethane-1,2-diamine, leveraging foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By dissecting the anticipated spectral data, this document serves as a practical reference for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Structural Significance of N1-(Pyrazin-2-yl)ethane-1,2-diamine

The unique arrangement of a pyrazine ring linked to an ethylenediamine moiety imparts a combination of aromaticity, basicity, and chelating potential to N1-(Pyrazin-2-yl)ethane-1,2-diamine. The pyrazine ring, a diazine with two nitrogen atoms at positions 1 and 4, is an electron-withdrawing heterocycle that plays a crucial role in the biological activity of many compounds.[2] The ethylenediamine side chain provides two nitrogen atoms with differing chemical environments—a secondary amine attached to the pyrazine ring and a primary amine at the terminus—conferring opportunities for further chemical modification and coordination chemistry.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture. This guide will present a predictive but detailed exploration of the spectroscopic signature of N1-(Pyrazin-2-yl)ethane-1,2-diamine, grounded in the established spectral data of its constituent functional groups and related pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of N1-(Pyrazin-2-yl)ethane-1,2-diamine is expected to exhibit distinct signals corresponding to the pyrazine ring protons and the ethylenediamine chain protons. The anticipated chemical shifts (in ppm, relative to a standard solvent signal) are rationalized based on the electronic effects of the nitrogen atoms in the pyrazine ring and the amine groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N1-(Pyrazin-2-yl)ethane-1,2-diamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of at least 1-2 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Table 1: Predicted ¹H NMR Data for N1-(Pyrazin-2-yl)ethane-1,2-diamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H-3 (Pyrazine) | ~8.1-8.3 | Doublet | 1H | Deshielded due to the adjacent electronegative nitrogen atom (N-4). |

| H-5 (Pyrazine) | ~8.0-8.2 | Doublet | 1H | Influenced by the nitrogen at position 4 and the electron-donating amino substituent at C-2. |

| H-6 (Pyrazine) | ~7.8-8.0 | Doublet of doublets | 1H | Coupled to both H-3 and H-5. |

| NH (secondary amine) | Broad, variable | Singlet | 1H | Labile proton, chemical shift is solvent and concentration dependent. |

| -CH₂- (adjacent to NH) | ~3.4-3.6 | Triplet | 2H | Deshielded by the adjacent secondary amine and the pyrazine ring. |

| -CH₂- (adjacent to NH₂) | ~2.8-3.0 | Triplet | 2H | Less deshielded than the other methylene group. |

| NH₂ (primary amine) | Broad, variable | Singlet | 2H | Labile protons, chemical shift is solvent and concentration dependent. |

graph "N1_Pyrazin_2_ylethane_1_2_diamine_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];// Atom nodes N1 [label="N1", pos="0,1.5!"]; C2 [label="C2", pos="1.3,1.5!"]; N_sec [label="NH", pos="2.1,2.5!"]; C_alpha [label="CH2", pos="3.4,2.5!"]; C_beta [label="CH2", pos="4.2,1.5!"]; N_prim [label="NH2", pos="5.5,1.5!"]; C3 [label="C3", pos="1.3,0!"]; H3 [label="H", pos="2.1,-0.5!"]; N4 [label="N4", pos="0,0!"]; C5 [label="C5", pos="-1.3,0!"]; H5 [label="H", pos="-2.1,-0.5!"]; C6 [label="C6", pos="-1.3,1.5!"]; H6 [label="H", pos="-2.1,2!"];

// Bonds N1 -- C2; C2 -- N_sec; N_sec -- C_alpha; C_alpha -- C_beta; C_beta -- N_prim; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C3 -- H3; C5 -- H5; C6 -- H6; }

Caption: Molecular structure of N1-(Pyrazin-2-yl)ethane-1,2-diamine with atom numbering for NMR.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyrazine carbons are expected to be in the aromatic region, with variations due to the influence of the two nitrogen atoms and the amino substituent.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the expected range of carbon signals (typically 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for N1-(Pyrazin-2-yl)ethane-1,2-diamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-2 (Pyrazine) | ~155-160 | Attached to two nitrogen atoms (one in the ring, one in the side chain), resulting in significant deshielding. |

| C-3 (Pyrazine) | ~130-135 | Aromatic carbon adjacent to a nitrogen atom. |

| C-5 (Pyrazine) | ~140-145 | Aromatic carbon influenced by the N-4 atom. The ¹³C chemical shifts for pyrazine itself are around 145 ppm.[3][4] |

| C-6 (Pyrazine) | ~135-140 | Aromatic carbon adjacent to a nitrogen atom. |

| -CH₂- (adjacent to NH) | ~45-50 | Aliphatic carbon deshielded by the adjacent secondary amine. |

| -CH₂- (adjacent to NH₂) | ~40-45 | Aliphatic carbon deshielded by the primary amine. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of N1-(Pyrazin-2-yl)ethane-1,2-diamine is expected to show characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film (for oils): If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Predicted IR Absorption Bands for N1-(Pyrazin-2-yl)ethane-1,2-diamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | N-H stretch | Primary and secondary amines | Medium-Strong, often broad |

| 3100-3000 | C-H stretch | Aromatic (pyrazine) | Medium-Weak |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) | Medium |

| ~1600 | N-H bend | Primary amine | Medium |

| 1580-1450 | C=C and C=N stretch | Pyrazine ring | Medium-Strong |

| 1400-1300 | C-H bend | Aliphatic (-CH₂-) | Medium |

| 1200-1000 | C-N stretch | Amines | Medium |

The presence of two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region can often distinguish the symmetric and asymmetric stretches of the primary amine. The secondary amine N-H stretch will also appear in this region. The IR spectrum of pyrazine itself shows characteristic bands for C-H stretching and ring vibrations.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Ionization:

-

ESI: A soft ionization technique ideal for polar molecules, which will likely produce a prominent protonated molecular ion [M+H]⁺.

-

EI: A hard ionization technique that will lead to more extensive fragmentation, providing detailed structural information.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum of N1-(Pyrazin-2-yl)ethane-1,2-diamine

-

Molecular Formula: C₆H₁₀N₄

-

Molecular Weight: 138.17 g/mol [6]

-

Expected Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): m/z 138 or 139

The fragmentation pattern will be key to confirming the structure. The bond between the two methylene groups in the ethylenediamine chain is a likely point of cleavage.

Caption: A plausible fragmentation pathway for N1-(Pyrazin-2-yl)ethane-1,2-diamine in Mass Spectrometry.

Table 4: Predicted Major Fragments in the Mass Spectrum of N1-(Pyrazin-2-yl)ethane-1,2-diamine

| m/z | Proposed Fragment | Structure |

| 138 | Molecular Ion [M]⁺˙ | C₆H₁₀N₄⁺˙ |

| 109 | [M - CH₂NH₂]⁺ | Loss of the terminal aminomethyl radical. |

| 79 | [C₄H₃N₂]⁺ | Pyrazinyl cation, resulting from cleavage of the C-N bond to the side chain. |

| 30 | [CH₄N]⁺ | Iminium ion from cleavage of the ethylenediamine chain. |

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of N1-(Pyrazin-2-yl)ethane-1,2-diamine. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently identify and assess the purity of this important chemical entity. The detailed protocols and data interpretation serve as a valuable resource for scientists engaged in the synthesis, development, and application of pyrazine-based compounds. The convergence of these analytical techniques offers a self-validating system for structural confirmation, ensuring the scientific integrity of subsequent research.

References

-

Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. (2008). ACS Publications. Retrieved from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved from [Link]

-

NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved from [Link]

-

Pyrazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). MDPI. Retrieved from [Link]

-

N1,N1-DIMETHYL-N2-[1-(PYRIDIN-2-YL)-ETHYLIDENE]-ETHANE-1,2-DIAMINE. (n.d.). SpectraBase. Retrieved from [Link]

-

Pyrazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

N1-(Pyridin-2-yl)ethane-1,2-diamine. (n.d.). American Elements. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (2017). Journal of the Chilean Chemical Society. Retrieved from [Link]

-

Pyrazine. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2019). NIH National Library of Medicine. Retrieved from [Link]

-

{N,N′-Bis[1-(2-pyridyl)ethylidene]ethane-1,2-diamine-κN,N′,N′′,N′′′}bis(trifluoromethanesulfanato-κO)copper(II). (2008). ResearchGate. Retrieved from [Link] trifluoromethanesulfanato-kOcopperII

-

1,2-Ethanediamine, N,N-diethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

N

1,N2-Bis((pyridin-2-yl)methyl)ethane-1,2-diamine. (n.d.). PubChem. Retrieved from [Link] -

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, structures and photoluminescence properties of silver(i) complexes with N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine. (2013). CrystEngComm. Retrieved from [Link]

-

Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (2002). MDPI. Retrieved from [Link]

-

Figure S2: 1 H NMR spectrum of 1 (2,5-bis-pyridin-4-ylethynyl-pyrazine). (n.d.). ResearchGate. Retrieved from [Link]

-

Ethylenediamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]

-

N-(Pyrazin-2-yl)aniline. (2007). NIH National Library of Medicine. Retrieved from [Link]

-

1-(Pyridin-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

N1-(pyridin-4-yl)ethane-1,2-diamine. (n.d.). PubChemLite. Retrieved from [Link]

-

N1-(2-(piperazin-1-yl)ethyl)ethane-1,2-diamine. (n.d.). SpectraBase. Retrieved from [Link]

-

pyrazine, 2-(1-phenyl-1H-pyrazol-4-yl)-. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Ethyl-1-(4-(pyridin-2-yl)piperazin-1-yl)hexan-1-one. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis, Structure And Thermogravimetric Analysis Of Copper(II) Complex Derived From N1 ,N3 -Bis(1-(Pyridin2-Yl)Ethylidene)Propane-1,3-Diamine. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2017). NIH National Library of Medicine. Retrieved from [Link]

-

Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (2002). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Pyrazine [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride, with CAS number 1171195-10-0, represents a compelling yet underexplored molecule in the landscape of medicinal chemistry. The pyrazine core is a well-established pharmacophore present in numerous FDA-approved drugs, recognized for its role in a wide array of biological activities. This guide provides a comprehensive technical overview of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride, consolidating its chemical properties with inferred potential based on structurally related compounds. We present a plausible synthetic route, predicted analytical characterization, and detailed, field-proven protocols for evaluating its potential as a kinase inhibitor and an antimicrobial agent. This document is intended to serve as a foundational resource to catalyze further investigation into this promising compound for drug discovery and development.

Introduction: The Pyrazine Scaffold as a Privileged Structure

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to act as both a hydrogen bond acceptor and a weak base make it a versatile scaffold for engaging with biological targets. Numerous pyrazine derivatives have been successfully developed as therapeutic agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The structural rigidity of the pyrazine core, combined with the potential for diverse functionalization, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride incorporates this privileged scaffold with a flexible ethylenediamine side chain, a common feature in ligands for metal coordination and interaction with various biological macromolecules.

Chemical Identity and Properties

Table 1: Physicochemical Properties of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

| Property | Value | Source |

| CAS Number | 1171195-10-0 | |

| Molecular Formula | C₆H₁₁ClN₄ | |

| Molecular Weight | 174.63 g/mol | |

| Canonical SMILES | C1=CN=C(C=N1)NCCN.Cl | Inferred |

| IUPAC Name | N1-(pyrazin-2-yl)ethane-1,2-diamine;hydrochloride | Inferred |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride can be envisioned as a two-step process starting from the commercially available 2-chloropyrazine.

Figure 1: Proposed synthetic route for N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride.

Step-by-Step Synthetic Protocol

Protocol 3.2.1: Synthesis of N1-(Pyrazin-2-yl)ethane-1,2-diamine

-

To a solution of 2-chloropyrazine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of ethylenediamine (3-5 eq) and a base such as potassium carbonate (K₂CO₃) (2-3 eq).

-

Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the free base of N1-(Pyrazin-2-yl)ethane-1,2-diamine.

Protocol 3.2.2: Formation of the Hydrochloride Salt

-

Dissolve the purified N1-(Pyrazin-2-yl)ethane-1,2-diamine free base in a minimal amount of a suitable solvent such as methanol or isopropanol.

-

To this solution, add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 eq) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride as a solid.

Predicted Analytical Characterization

Table 2: Predicted Spectroscopic Data for N1-(Pyrazin-2-yl)ethane-1,2-diamine

| Technique | Predicted Observations | Rationale |

| ¹H NMR | Pyrazine protons: δ 7.8-8.2 ppm (m, 3H); Ethylenediamine protons: δ 2.8-3.5 ppm (m, 4H); Amine protons: broad singlet, variable chemical shift. | Based on known chemical shifts for pyrazine and ethylenediamine moieties.[1][2] |

| ¹³C NMR | Pyrazine carbons: δ 140-155 ppm; Ethylenediamine carbons: δ 40-50 ppm. | Inferred from data on similar N-heterocyclic ethylenediamines.[3] |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 139.10 | Calculated for the free base C₆H₁₀N₄. |

| IR Spectroscopy | N-H stretching: ~3300-3400 cm⁻¹; C-H stretching: ~2850-3000 cm⁻¹; C=N and C=C stretching (pyrazine): ~1500-1600 cm⁻¹. | Characteristic vibrational frequencies for the functional groups present.[2] |

Potential Biological Applications and Experimental Evaluation

The structural features of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride suggest its potential as a bioactive molecule, particularly as a kinase inhibitor or an antimicrobial agent.

Potential as a Kinase Inhibitor

The pyrazine scaffold is a key component of several approved kinase inhibitors.[4] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.

Figure 2: Experimental workflow for evaluating kinase inhibitor potential.

Protocol 4.1.1: In Vitro Kinase Inhibition Assay (Luminescence-based)

-

Prepare a stock solution of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride in DMSO.

-

Perform serial dilutions of the compound in a suitable assay buffer.

-

In a 96-well plate, combine the diluted compound, the target kinase, and its specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Measure the luminescence signal, which is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[5]

Protocol 4.1.2: In Vivo Xenograft Model for Anticancer Efficacy

-

Establish human tumor xenografts by subcutaneously implanting cancer cells into immunodeficient mice (e.g., nude or SCID mice).[6][7]

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic biomarker assessment).

-

Evaluate the antitumor efficacy based on tumor growth inhibition.[8]

Potential as an Antimicrobial Agent

Pyrazine derivatives have demonstrated significant activity against a range of pathogenic microbes. The presence of the ethylenediamine moiety may also contribute to antimicrobial effects.

Figure 3: Workflow for antimicrobial activity assessment.

Protocol 4.2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Prepare a two-fold serial dilution of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Conclusion

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride is a molecule of significant interest for drug discovery, leveraging the proven biological relevance of the pyrazine scaffold. While direct experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and evaluation based on established principles and data from closely related analogs. The detailed protocols for assessing its potential as a kinase inhibitor and antimicrobial agent offer a clear path for researchers to unlock the therapeutic potential of this promising compound. Further investigation into N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride is warranted and has the potential to yield novel therapeutic leads.

References

-

Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

-

Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1–5. Retrieved from [Link]

-

Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1988). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 32, 1-22. Retrieved from [Link]

-

Houghton, P. J., Morton, C. L., Tucker, C., Payne, D., Favours, E., Cole, C., ... & Smith, M. A. (2007). The pediatric preclinical testing program: a novel platform for drug evaluation in childhood cancer. Clinical Cancer Research, 13(2 Part 2), 643-653. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

-

Setyowati, W. A. E., Hsu, H. Y., & Hertiani, T. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 8(12), 2098-2112. Retrieved from [Link]

-

Hudson, C. O., Hinton, B. S., Arnold, C. R., Frye, S. V., & Willson, T. M. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Bioorganic & medicinal chemistry letters, 24(16), 3845–3849. Retrieved from [Link]

-

Wang, H., Wang, J., & Wang, Y. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 57(3B), 545-550. Retrieved from [Link]

-

Liu, X., Wang, B., Zhang, M., Li, P., & Zhang, H. (2018). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 23(10), 2649. Retrieved from [Link]

-

Kumar, A., Singh, P., & Kumar, R. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 14(1), 1-13. Retrieved from [Link]

-

Al-Ostoot, F. H., & Al-Wabli, R. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Retrieved from [Link]

-

Hudson, C. O., Hinton, B. S., Arnold, C. R., Frye, S. V., & Willson, T. M. (2014). Identification of pyrazine-based TrkA inhibitors: Design, synthesis, evaluation, and computational modeling studies. Bioorganic & Medicinal Chemistry Letters, 24(16), 3845-3849. Retrieved from [Link]

-

Verma, K. K., Singh, S., & Singh, S. (2008). SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. International Journal of Chemical Sciences, 6(1), 58-66. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic supplementary information Figure S1. 1H NMR spectrum of 12-hydroxydodecyl acrylate (CDCl3). Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3). Retrieved from [Link]

-

Englert, U., Gammers, C., & Herberich, F. W. (2003). 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics, 22(12), 2532-2537. Retrieved from [Link]

-

The University of Queensland. (n.d.). Ethylenediamine | C2H8N2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Gámez-Montaño, R., & Vázquez, M. A. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55594-55597. Retrieved from [Link]

-

Juhás, M., Pausas, L. O., de la Red, C. P., Janďourek, O., Konečná, K., Kubíček, V., ... & Doležal, M. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 105. Retrieved from [Link]

Sources

- 1. Ethylenediamine(107-15-3) 1H NMR spectrum [chemicalbook.com]

- 2. tsijournals.com [tsijournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. crownbio.com [crownbio.com]

- 9. mdpi.com [mdpi.com]

molecular weight and formula of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

An In-Depth Technical Guide to N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, potential applications, and synthetic considerations, offering a valuable resource for professionals in drug discovery and development.

Section 1: Core Chemical Properties

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride is a salt form of the parent compound, N1-(Pyrazin-2-yl)ethane-1,2-diamine. The hydrochloride salt is often preferred in research and development due to its increased stability and solubility in aqueous media, which are critical for biological assays and formulation studies.

Table 1: Physicochemical Properties of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClN₄ | [1] |

| Molecular Weight | 174.6313 g/mol | [1] |

| CAS Number | 1171195-10-0 | [1] |

The structure of this compound features a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This is attached to an ethylenediamine moiety, a flexible two-carbon chain with two amino groups. The presence of both aromatic and aliphatic amine functionalities imparts a unique combination of electronic and structural properties, making it a versatile building block in chemical synthesis.

Section 2: Synthesis and Characterization

The synthesis of N1-(Pyrazin-2-yl)ethane-1,2-diamine and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the nucleophilic substitution of a leaving group on the pyrazine ring with ethylenediamine.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride.

Experimental Protocol: A Generalized Synthetic Approach

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrazine in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Amine: Add an excess of ethylenediamine to the solution. The excess amine acts as both a nucleophile and a base to neutralize the hydrogen chloride formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., sodium bicarbonate) to remove any remaining HCl and unreacted amine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification of the Free Base: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base, N1-(Pyrazin-2-yl)ethane-1,2-diamine, is dissolved in a suitable solvent like diethyl ether or methanol. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring.

-

Isolation: The resulting precipitate, N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight.

Section 3: Potential Applications in Research and Development

The structural motifs present in N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride suggest its potential utility in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The pyrazine ring is a common scaffold in many biologically active compounds. The diamine functionality provides sites for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for various pharmacological activities. Compounds containing pyrazine and diamine moieties have been explored for their potential as antimicrobial, anticancer, and antiviral agents.

-

Coordination Chemistry: The nitrogen atoms in the pyrazine ring and the two amino groups of the ethylenediamine chain can act as ligands, coordinating with metal ions to form stable complexes. These metal complexes could have applications in catalysis, materials science, and as imaging agents.

Logical Relationship of Structural Features to Applications:

Caption: The relationship between the structural features of the molecule and its potential applications.

References

Sources

The Emergence of Pyrazinylethylenediamine Compounds: A Technical Guide to Their Synthesis and Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine moiety is a cornerstone in medicinal chemistry, featured in a range of clinically significant drugs.[1] This technical guide delves into the specific class of pyrazinylethylenediamine compounds, providing a comprehensive overview of their history, synthesis, and potential applications. While a singular "discovery" event for the parent compound, N1-(pyrazin-2-yl)ethane-1,2-diamine, is not prominently documented, its existence and the broader context of pyrazine chemistry allow for a detailed exploration of its scientific importance. This guide will provide researchers and drug development professionals with a foundational understanding of this compound class, from fundamental synthetic strategies to its potential role in future therapeutic innovations.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in a variety of therapeutic agents.[3] Notable examples of pyrazine-containing drugs include the anti-tuberculosis agent pyrazinamide, the diuretic amiloride, and the antiviral favipiravir, highlighting the diverse biological activities associated with this heterocyclic system.[1] The derivatization of the pyrazine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutics.

A History Rooted in Pyrazine Chemistry

The synthesis of aminopyrazines is a key step towards pyrazinylethylenediamine. Early methods for the production of 2-aminopyrazine involved the reaction of a 2-halopyrazine with ammonia at elevated temperatures.[4] This foundational reaction paved the way for the introduction of various amine-containing substituents onto the pyrazine ring.

The logical next step in this synthetic lineage is the reaction of a suitably activated pyrazine with ethylenediamine. While a specific date for the first synthesis of N1-(pyrazin-2-yl)ethane-1,2-diamine (CAS 440102-26-1) is not prominent in the literature, its existence is confirmed in chemical databases.[5][6] The development of this compound and its derivatives is a direct result of the continued exploration of pyrazine chemistry and the search for novel bioactive molecules.

Synthetic Strategies for Pyrazinylethylenediamine Compounds

The synthesis of pyrazinylethylenediamine and its derivatives can be approached through several established methods in heterocyclic chemistry. The most direct and logical approach involves the nucleophilic aromatic substitution of a leaving group on the pyrazine ring with ethylenediamine.

A common precursor for such syntheses is a halopyrazine, such as 2-chloropyrazine or 2-bromopyrazine. The reaction with ethylenediamine would proceed via nucleophilic substitution, where one of the amino groups of ethylenediamine displaces the halide.

A generalized synthetic workflow is presented below:

Sources

- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]

- 5. chemscene.com [chemscene.com]

- 6. 440102-26-1|N1-(Pyrazin-2-yl)ethane-1,2-diamine|BLD Pharm [bldpharm.com]

A Technical Guide to the Theoretical Investigation of N1-(Pyrazin-2-yl)ethane-1,2-diamine Hydrochloride: A Computational Chemistry Perspective

Prepared by: Gemini, Senior Application Scientist

Abstract

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride is a heterocyclic compound featuring a pyrazine core, a structure of significant interest in medicinal chemistry due to its prevalence in numerous therapeutic agents.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this molecule. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's structural, spectroscopic, and electronic properties, as well as its potential for biological activity. This document outlines a multi-faceted approach, integrating quantum chemical calculations, spectroscopic predictions, and in-silico bioactivity assessments. The methodologies described are grounded in established computational practices, providing a self-validating system where theoretical predictions can be benchmarked against future experimental data.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a 1,4-diazine, is a privileged scaffold in drug discovery. Its unique electronic properties—stemming from two electron-withdrawing nitrogen atoms—confer aromatic stability, specific hydrogen bonding capabilities, and a platform for diverse functionalization.[3][4] Pyrazine-containing drugs, such as the antitubercular agent Pyrazinamide and the anticancer drug Bortezomib, highlight the scaffold's therapeutic importance.[1][5]

Theoretical studies provide a powerful, cost-effective means to elucidate the fundamental properties of novel pyrazine derivatives like N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride (Molecular Formula: C₆H₁₁ClN₄, Molecular Weight: 174.6313[6]) before committing to extensive laboratory synthesis and testing. By employing computational methods, we can predict molecular geometry, probe electronic structure, simulate spectroscopic signatures, and hypothesize on potential drug-target interactions, thereby accelerating the drug discovery pipeline.

This guide details the necessary theoretical workflows to build a comprehensive computational profile of the title compound.

Part I: Quantum Chemical Characterization

The foundation of a theoretical study lies in accurately modeling the molecule's structure and electron distribution. Density Functional Theory (DFT) is the method of choice for this, offering an excellent balance of computational cost and accuracy for organic molecules.[7][8]

Recommended Computational Protocol

A detailed, step-by-step methodology for the core quantum chemical calculations is as follows:

-

Structure Preparation :

-

Draw the 2D structure of N1-(Pyrazin-2-yl)ethane-1,2-diamine and convert it to a 3D structure using software like Avogadro or GaussView.

-

Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM7 or AM1 method to obtain a reasonable starting geometry.[5][9]

-

-

DFT Geometry Optimization :

-

Software : Gaussian 09/16, ORCA, or similar quantum chemistry packages.

-

Method : Density Functional Theory (DFT).

-

Functional : The B3LYP hybrid functional is a robust and widely used choice. For potentially important non-covalent interactions, a dispersion-corrected functional like ωB97X-D or B3LYP-D3 is recommended.

-

Basis Set : A Pople-style basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are important for accurately describing the lone pairs on the nitrogen atoms, and the polarization functions (d,p) allow for more flexibility in describing bonding.

-

Solvation Model : To simulate a more realistic environment, employ a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), using a solvent such as water or DMSO.

-

Execution : Run the geometry optimization calculation until the forces on the atoms converge, indicating a stationary point on the potential energy surface has been found.

-

-

Vibrational Frequency Analysis :

-

Using the optimized geometry from the previous step, perform a frequency calculation at the exact same level of theory (functional, basis set, and solvation model).

-

Causality : This step is critical for two reasons:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It predicts the compound's vibrational spectra (Infrared and Raman), which can be directly compared with experimental FTIR/Raman data for structural validation.[10]

-

-

The overall workflow for this core theoretical analysis is visualized below.

Caption: Workflow for Quantum Chemical Characterization.

Electronic Structure Analysis

From the converged DFT calculation, several key electronic properties can be analyzed to understand the molecule's reactivity and intermolecular interaction potential.

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive.[7]

-

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically around nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, around amine hydrogens), which are sites for nucleophilic attack. This is invaluable for predicting hydrogen bonding sites.[10]

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides insights into charge transfer interactions, intramolecular hydrogen bonding, and the delocalization of electron density within the molecule.

| Property | Theoretical Method | Insight Gained |

| Optimized Geometry | DFT (e.g., B3LYP) | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | DFT Frequency | Confirms energy minimum; predicts IR/Raman spectra for experimental comparison. |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. |

| MEP Surface | DFT | Identifies sites for electrophilic and nucleophilic attack; predicts H-bonding. |

| NBO Charges | NBO Analysis | Quantifies atomic charges and intramolecular charge transfer. |

Part II: Prediction of Spectroscopic Properties

A key validation of any theoretical model is its ability to reproduce experimental data. Predicting spectroscopic properties allows for a direct comparison with lab-based characterization techniques like NMR and UV-Vis spectroscopy.

NMR Spectroscopy Prediction

-

Protocol : The Gauge-Independent Atomic Orbital (GIAO) method, implemented within most quantum chemistry software, is the standard for calculating NMR chemical shifts. The calculation should be performed on the B3LYP-optimized geometry.

-

Analysis : Calculated ¹H and ¹³C chemical shifts are referenced against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. The predicted spectrum can then be compared with an experimental one to confirm the molecular structure. Discrepancies can point to conformational differences between the calculated gas-phase/solvated structure and the real-world structure.[11]

UV-Vis Spectroscopy Prediction

-

Protocol : Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. A functional like CAM-B3LYP is often recommended for this purpose.

-

Analysis : The predicted λmax values can help interpret the electronic transitions (e.g., n→π, π→π) within the pyrazine ring and assess the influence of the ethylenediamine substituent on the molecule's photophysical properties.[10]

Part III: In-Silico Bioactivity and Drug-Likeness Assessment

For a molecule with potential pharmaceutical applications, theoretical studies can provide the first glimpse into its possible biological behavior.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[5][9]

Caption: Standard Workflow for Molecular Docking.

-

Protocol :

-

Target Selection : Select a relevant protein target. Given the structure, potential targets could include kinases or DNA-related enzymes. A search for targets of structurally similar molecules is advised. For example, some pyrazine derivatives have been docked against Mycobacterium tuberculosis InhA protein.[5][9]

-

Preparation : Obtain the protein crystal structure from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand (N1-(Pyrazin-2-yl)ethane-1,2-diamine) structure should be energy-minimized using the DFT-optimized geometry.

-

Docking : Use software like AutoDock Vina or Glide to dock the ligand into the defined active site of the protein.

-

Analysis : Analyze the resulting poses. The best pose is typically the one with the lowest binding energy (e.g., kcal/mol). Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds to the pyrazine nitrogens or the diamine group, which are critical for binding affinity.[3][12]

-

ADMET and Drug-Likeness Prediction

In-silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Web-based servers like SwissADME can be used to calculate physicochemical descriptors and predict properties like gastrointestinal absorption, blood-brain barrier penetration, and compliance with drug-likeness filters such as Lipinski's Rule of Five.

Conclusion

The theoretical framework presented in this guide provides a comprehensive, multi-pronged approach to characterizing N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride. By systematically applying quantum chemical calculations, spectroscopic predictions, and molecular docking, researchers can build a robust computational model of the molecule. This model serves not only to predict its intrinsic properties but also to guide future experimental work, from validating its structure with spectroscopy to prioritizing it for synthesis and biological screening. This synergy between theoretical and experimental chemistry is paramount to accelerating the discovery of new and effective therapeutic agents.

References

-

Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). Molecules. Retrieved January 20, 2026, from [Link]

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). Molecules. Retrieved January 20, 2026, from [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2- carboxylic acid Derivatives. (2022). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica. (2025). UCHEM. Retrieved January 20, 2026, from [Link]

-

Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents. (2025). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. (2007). MDPI. Retrieved January 20, 2026, from [Link]

-

Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. (2023). Arabian Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2007). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (2024). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis, structures and photoluminescence properties of silver(i) complexes with N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine. (2014). CrystEngComm (RSC Publishing). Retrieved January 20, 2026, from [Link]

-

Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). (2024). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myuchem.com [myuchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride [cymitquimica.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility Profile of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride, a heterocyclic amine of interest in pharmaceutical development. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and analyze a representative solubility dataset across a range of pharmaceutically relevant solvents.[4][5] This guide is intended to equip researchers and formulation scientists with the necessary knowledge to understand and systematically evaluate the solubility of this and similar compounds, thereby facilitating informed decisions in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

Oral ingestion remains the most preferred route for drug administration due to its convenience, patient compliance, and cost-effectiveness.[1][6] However, for a drug to be absorbed into the systemic circulation and exert its pharmacological effect, it must first dissolve in the gastrointestinal fluids.[1][6] Poor aqueous solubility is a major hurdle in modern drug discovery, with over 40% of new chemical entities being practically insoluble in water.[1][6] This can lead to low and variable bioavailability, hindering clinical success.[3]

The hydrochloride salt of a weakly basic compound like N1-(Pyrazin-2-yl)ethane-1,2-diamine is often synthesized to improve its aqueous solubility and dissolution rate. Understanding its solubility profile in various solvents, including water, buffers at different pH values, and organic co-solvents, is paramount for:

-

Lead Optimization: Early assessment of solubility helps in selecting drug candidates with favorable physicochemical properties.[3][4]

-

Preformulation Studies: Guiding the selection of appropriate excipients and formulation strategies (e.g., solutions, suspensions, or solid dosage forms).[4]

-

Bioavailability Enhancement: Developing strategies to overcome solubility limitations, such as the use of co-solvents, surfactants, or complexing agents.[2]

-

Toxicology Studies: Ensuring adequate compound concentration in vehicles for accurate toxicological evaluation.

This guide will provide a robust framework for determining and interpreting the solubility of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The equilibrium solubility is defined as the maximum concentration of a compound in a solvent at a given temperature and pressure, in equilibrium with the solid phase of the compound.[5][7] The shake-flask method, developed by Higuchi and Connors, is the most reliable and widely used technique for determining thermodynamic equilibrium solubility.[4][5][8]

Causality Behind Experimental Choices

The shake-flask method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. This is achieved by agitating an excess amount of the solid compound in the solvent for a prolonged period, allowing sufficient time for the dissolution process to reach a steady state.[9][10] The subsequent separation of the solid phase and quantification of the dissolved compound in the supernatant provide an accurate measure of its equilibrium solubility.

Detailed Step-by-Step Methodology

Materials:

-

N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride (Molecular Formula: C₆H₁₁ClN₄, Molecular Weight: 174.63 g/mol )[11]

-

Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

pH meter

Protocol:

-

Preparation: Add an excess amount of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride to a series of vials, each containing a known volume of the different solvents. The excess solid is crucial to ensure that the solution becomes saturated.[9]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours).[9][12] This extended agitation ensures that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, either centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method. A calibration curve of known concentrations should be used for accurate quantification.[7]

-

Verification of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured concentrations are consistent, it indicates that equilibrium has been achieved.[5]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Solubility Profile of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride

The following table summarizes the hypothetical but representative solubility data for N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride in various solvents at 25 °C.

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Qualitative Solubility |

| Deionized Water | Polar Protic | 10.2 | > 100 | Very Soluble |

| 0.1 N HCl | Aqueous Acidic | - | > 150 | Very Soluble |

| PBS (pH 7.4) | Aqueous Buffered | - | > 80 | Very Soluble |

| Ethanol | Polar Protic | 5.2 | ~ 25 | Soluble |

| Propylene Glycol | Polar Protic | 6.8 | ~ 40 | Freely Soluble |

| PEG 400 | Polar Protic | - | ~ 55 | Freely Soluble |

| Dichloromethane | Aprotic | 3.1 | < 0.1 | Practically Insoluble |

| Hexane | Non-polar | 0.1 | < 0.01 | Practically Insoluble |

Note: The qualitative solubility terms are based on USP definitions.

Analysis and Discussion of the Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces.

-

High Aqueous Solubility: As a hydrochloride salt of a molecule with multiple nitrogen atoms capable of hydrogen bonding, N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride exhibits very high solubility in polar protic solvents like water. The salt form significantly enhances its interaction with water molecules.

-

Effect of pH: The increased solubility in 0.1 N HCl is expected, as the low pH would ensure that the amine groups are fully protonated, further enhancing its ionic character and interaction with water. The high solubility in PBS (pH 7.4) suggests that the compound remains sufficiently ionized at physiological pH for good dissolution.

-

Solubility in Organic Co-solvents: The compound shows good solubility in polar organic solvents such as ethanol, propylene glycol, and PEG 400. These solvents can engage in hydrogen bonding and have a lower polarity than water, which can be favorable for dissolving organic molecules. The trend of increasing solubility from ethanol to PEG 400 can be attributed to the specific intermolecular interactions and the structural compatibility between the solute and the solvent.

-

Insolubility in Non-polar Solvents: The negligible solubility in non-polar solvents like dichloromethane and hexane is consistent with the highly polar and ionic nature of the hydrochloride salt. There is a significant mismatch in the intermolecular forces between the solute and these solvents.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility profile of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride. The high aqueous solubility of this compound is a favorable characteristic for its development as an orally administered drug. The presented shake-flask methodology offers a robust and reliable approach for determining its equilibrium solubility.

Further studies should focus on:

-

Temperature Dependence of Solubility: Investigating how temperature affects solubility to understand the thermodynamics of the dissolution process.

-

Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids to better predict in vivo dissolution.

-

Polymorphism Screening: Identifying and characterizing different crystalline forms of the compound, as they can exhibit different solubilities.[2]

By systematically applying the principles and methods outlined in this guide, researchers can gain a thorough understanding of the solubility of N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride, a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

-

The Importance of Solubility for New Drug Molecules. Farmacia. 2020;68(3):389-396. Available from: [Link]

-

Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci.com. Published September 9, 2024. Available from: [Link]

-

How do you perform the shake flask method to determine solubility? Quora. Published April 27, 2017. Available from: [Link]

-

Shake Flask Solubility Services - BioAssay Systems. Available from: [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available from: [Link]

-

Whyte, B. Drug solubility: why testing early matters in HTS. BMG LABTECH. Published April 6, 2023. Available from: [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available from: [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 2(1), E2. Available from: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Published November 12, 2013. Available from: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Published July 2, 2018. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

-

Persson, H. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Published February 15, 2013. Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. ucd.ie [ucd.ie]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. N1-(Pyrazin-2-yl)ethane-1,2-diamine hydrochloride [cymitquimica.com]

- 12. bioassaysys.com [bioassaysys.com]

The Unseen Potential: A Technical Guide to the Biological Activities of Pyrazine-Containing Diamines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, is a cornerstone of medicinal chemistry. Its unique electronic properties and structural rigidity make it a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the diverse and potent biological activities of a specific subclass: pyrazine-containing diamines. We will explore their significant potential as anticancer, antimicrobial, and neuroprotective agents, moving beyond a simple literature review to provide in-depth mechanistic insights, quantitative data, and detailed experimental protocols to empower researchers in the field of drug discovery and development.

Introduction: The Pyrazine Core and the Significance of Diamine Substitution

The pyrazine nucleus is an electron-deficient system, which influences its interactions with biological targets. The introduction of diamino groups dramatically alters the molecule's electronic distribution, basicity, and hydrogen bonding capabilities. These modifications are not trivial; they are strategic alterations that can enhance binding affinity to specific enzymatic pockets, modulate solubility, and influence pharmacokinetic properties. This guide will focus on elucidating the structure-activity relationships (SAR) that arise from these diamine substitutions and their profound impact on biological function.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazine-containing diamines and related amino-substituted derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key enzymes in cancer cell signaling pathways, particularly protein kinases.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the dysregulation of protein kinases, which control cellular processes like proliferation, survival, and apoptosis. Pyrazine derivatives, especially those with amino substitutions, have been extensively developed as kinase inhibitors. The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of the kinase.

One of the key signaling cascades implicated in various cancers is the RAS-MAPK pathway. The SHP2 protein, a non-receptor protein tyrosine phosphatase, is a critical activator of this pathway. Certain pyrazine-based molecules have been designed as allosteric inhibitors of SHP2, demonstrating a sophisticated mechanism of action beyond simple ATP competition.

Quantitative Data on Anticancer Activity

The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the activity of representative amino-substituted pyrazine derivatives.

| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrazines | 2-phenyl-3-amino derivative | Breast Cancer (MCF-7) | 6.66 | [1] |

| 2,5-Diketopiperazines | Mono-allyl-protected derivative | Leukemia (U937) | 0.5 | [2] |

| 2,5-Diketopiperazines | Mono-allyl-protected derivative | Leukemia (K562) | 0.9 | [2] |

| Chalcone-Pyrazine Hybrids | Compound 49 | Lung Cancer (A549) | 0.13 | [3] |

| Chalcone-Pyrazine Hybrids | Compound 50 | Breast Cancer (MCF-7) | 0.18 | [3] |

| Chalcone-Pyrazine Hybrids | Compound 51 | Breast Cancer (MCF-7) | 0.012 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4]

Principle: Metabolically active cells with functional mitochondria possess dehydrogenase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C.[4][5]

-

Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the pyrazine-containing diamine derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a further 24-72 hours.[4][5]

-

MTT Addition: Prepare a stock solution of MTT (5 mg/mL in PBS). Dilute the stock in cell culture medium to a working concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully aspirate the MTT-containing medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. Pyrazine-containing diamines have demonstrated significant potential in combating microbial infections, not only through direct antimicrobial action but also by acting as resistance-modifying agents.

Mechanism of Action: Overcoming Antibiotic Resistance

A particularly innovative approach involves the use of pyrazine diamines to resensitize resistant bacteria to existing antibiotics. For example, N⁵,N⁶-di-m-tolyl-[7][8]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to selectively resensitize multidrug-resistant Gram-negative bacteria to colistin, a last-resort antibiotic.[9] While the precise mechanism is still under investigation, it is hypothesized that these compounds may disrupt the bacterial membrane or interfere with efflux pumps that are responsible for antibiotic resistance.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) | Reference |

| [7][8]Oxadiazolo[3,4-b]pyrazine-5,6-diamines | meta-Cl, para-OCF3 analogs | MDR Gram-negative bacteria | 0.25 (MRC*) | [9] |

| Pyrazine-2-carboxylic acid derivatives | Compound 'P10' and 'P4' | Candida albicans | 3.125 | [7] |

| Pyrazine-2-carboxylic acid derivatives | Compound 'P6', 'P7', 'P9', 'P10' | Pseudomonas aeruginosa | 25 | [7] |

| Pyrazoline derivatives | Compound 3 | Escherichia coli | 0.25 | |

| Pyrazoline derivatives | Compound 4 | Streptococcus epidermidis | 0.25 |

*MRC (Minimum Resensitizing Concentration) in the presence of 2 µg/mL colistin.